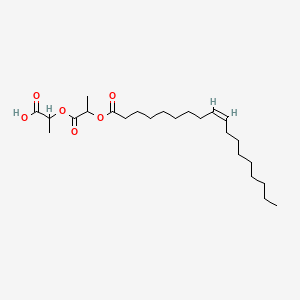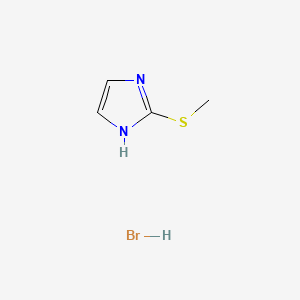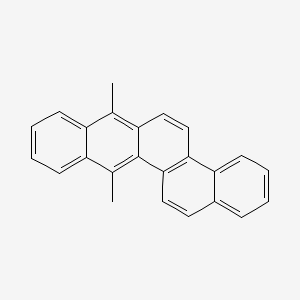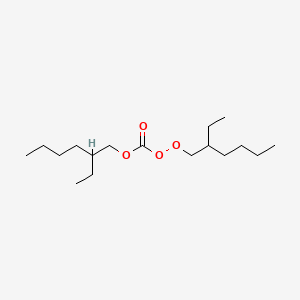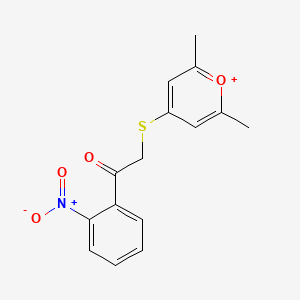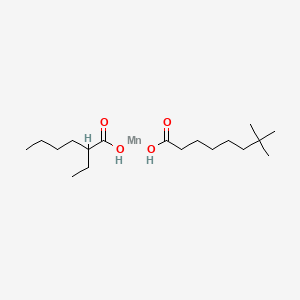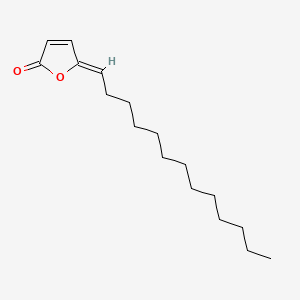
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate is a chemical compound with the molecular formula C7H10N2O.H2O4S and a molecular weight of 236.25 g/mol. It is known for its unique structure, which includes both ammonium and hydroxyphenyl groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate typically involves the reaction of 3-methyl-2-hydroxyaniline with sulfuric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the careful addition of sulfuric acid to a solution of 3-methyl-2-hydroxyaniline, followed by purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyphenyl group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Amino-3-methyl-2-hydroxyphenyl)ammonium sulphate
- (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium chloride
- (5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium nitrate
Uniqueness
(5-Ammonio-3-methyl-2-hydroxyphenyl)ammonium sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
94349-42-5 |
|---|---|
Fórmula molecular |
C7H12N2O5S |
Peso molecular |
236.25 g/mol |
Nombre IUPAC |
2,4-diamino-6-methylphenol;sulfuric acid |
InChI |
InChI=1S/C7H10N2O.H2O4S/c1-4-2-5(8)3-6(9)7(4)10;1-5(2,3)4/h2-3,10H,8-9H2,1H3;(H2,1,2,3,4) |
Clave InChI |
XBKYCJUEELIJNY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


